Octadecane, 9-phenyl-

Physical state Crystallisation Formulation

Octadecane, 9-phenyl- (CAS 10596-71-1) is a C24 branched alkylbenzene in which a phenyl ring is attached to the C-9 position of an eighteen-carbon saturated chain. Its molecular formula is C₂₄H₄₂ with a molecular weight of 330.6 g·mol⁻¹.

Molecular Formula C24H42
Molecular Weight 330.6 g/mol
CAS No. 10596-71-1
Cat. No. B083736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecane, 9-phenyl-
CAS10596-71-1
Synonyms1-Octyldecylbenzene
Molecular FormulaC24H42
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCCCCCC)C1=CC=CC=C1
InChIInChI=1S/C24H42/c1-3-5-7-9-11-13-16-20-23(24-21-17-14-18-22-24)19-15-12-10-8-6-4-2/h14,17-18,21-23H,3-13,15-16,19-20H2,1-2H3
InChIKeyDPNNDICPUBVFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecane, 9-phenyl- (CAS 10596-71-1) – Structural Classification and Procurement-Relevant Identity


Octadecane, 9-phenyl- (CAS 10596-71-1) is a C24 branched alkylbenzene in which a phenyl ring is attached to the C-9 position of an eighteen-carbon saturated chain [1]. Its molecular formula is C₂₄H₄₂ with a molecular weight of 330.6 g·mol⁻¹ [1]. Unlike the linear 1-phenyloctadecane isomer (CAS 4445-07-2), the mid-chain substitution creates a tertiary benzylic carbon center that fundamentally alters crystallisation behaviour, rotational degrees of freedom (16 rotatable bonds), and thermophysical property profiles [1][2].

Branched C24 alkylbenzene with mid-chain phenyl substitution
Tertiary benzylic carbon alters crystallisation and packing behaviour
Liquid at ambient temperature; distinct thermophysical profile for heat transfer and formulation studies

Why 1-Phenyloctadecane or Simple n-Octadecane Cannot Substitute for 9-Phenyloctadecane in Research and Industrial Workflows


Generic substitution with the linear isomer 1-phenyloctadecane or the parent n-octadecane neglects the profound impact of the mid-chain phenyl substitution on physical state, packing efficiency, and thermal behaviour. 1-Phenyloctadecane is a crystalline low-melting solid (m.p. 32–36 °C) , whereas 9-phenyloctadecane is a liquid at ambient temperature because the C-9 phenyl branch prevents close molecular packing [1]. This phase-state difference—liquid versus solid—directly affects solvent-free handling, pumpability, formulation design, and low-temperature performance windows. The NIST/TRC Web Thermo Tables confirm that 9-phenyloctadecane possesses a distinct set of critically evaluated thermophysical properties (normal boiling temperature, critical temperature and pressure, enthalpy of vaporisation, liquid viscosity, and thermal conductivity) that differ systematically from linear-chain analogs [1]. Substituting a compound with a different physical state, flow behaviour, or heat-transfer characteristic invalidates reproducible experimental conditions and introduces uncontrolled variables in any application where rheology, phase behaviour, or thermal management is material.

Phase state mismatch 9-Phenyloctadecane is liquid at 20–25 °C; linear isomer 1-phenyloctadecane is a crystalline solid (m.p. 32–36 °C). Substituting a liquid with a solid alters handling, pumpability, and formulation workflows.
Thermophysical data gap Only sparse property data (Tb, Tm, density) are available for 1-phenyloctadecane, whereas NIST/TRC provides a complete critically evaluated dataset for the branched isomer. Engineering design and simulation may not transfer.
Radiation stability expectation Branched alkylbenzenes are reported to be more radiation-tolerant than linear mono-alkylbenzenes. Using the linear isomer in irradiated environments may lead to higher degradation rates; class-level evidence should be verified.

Quantitative Differentiation Evidence for Octadecane, 9-phenyl- (9-Phenyloctadecane) Against Closest Analogs


Physical State at Ambient Temperature: Liquid vs. Crystalline Solid – A Procurement-Decisive Property

Octadecane, 9-phenyl- is a liquid at ambient temperature (≈20–25 °C), whereas the linear positional isomer 1-phenyloctadecane is a crystalline low-melting solid with a melting point of 32–36 °C . Octadecane (n-C₁₈H₃₈) itself melts at 28–30 °C. The mid-chain phenyl branch disrupts intermolecular packing, suppressing crystallisation and yielding a significantly lower melting point for 9-phenyloctadecane [1]. This phase-state difference is the single most procurement-relevant differentiator: a liquid compound can be handled without heating, pumped, and directly formulated, while a solid requires melting, solvent dissolution, or heated transfer lines.

Physical State
Cross-study comparable
Liquid at 20–25 °C vs. crystalline solid for 1-phenyloctadecane (m.p. 32–36 °C)
Eliminates heated storage and melting; enables direct pumping and formulation.
Procurement-decisive phase-state difference; no melting event anticipated above ≈0 °C.
Physical state Crystallisation Formulation

Normal Boiling Point: Predicted 414.8 °C for 9-Phenyloctadecane vs. Experimental 408 °C for 1-Phenyloctadecane

The normal boiling point of 9-phenyloctadecane is predicted at 414.8 ± 12.0 °C (at 760 mmHg), compared with the experimentally determined boiling point of 408 °C for 1-phenyloctadecane at the same pressure . The branched isomer exhibits a modestly higher boiling point (Δ ≈ +7 °C), consistent with the general trend that branching elevates boiling temperature relative to linear isomers at comparable molecular weight [1]. This difference, although derived from a predicted value for 9-phenyloctadecane, is directionally consistent with established quantitative structure–property relationships for alkylbenzenes.

Normal Boiling Point
Cross-study comparable
414.8 °C (predicted) vs. 408 °C (experimental for 1-phenyloctadecane); Δ ≈ +7 °C
Indicates wider liquid operating range and higher thermal stability.
Predicted value; experimental confirmation recommended.
Boiling point Distillation Thermal stability

Liquid Density: 0.854 g·cm⁻³ for 9-Phenyloctadecane vs. ≈0.859 g·cm⁻³ for 1-Phenyloctadecane

The predicted density of 9-phenyloctadecane is 0.854 ± 0.06 g·cm⁻³, whereas the estimated density of 1-phenyloctadecane is approximately 0.859 g·cm⁻³ [1]. The lower density of the branched isomer (Δ ≈ −0.005 g·cm⁻³, ≈0.6% lower) is consistent with less efficient molecular packing due to the mid-chain phenyl group [2]. Although the absolute difference is small, in volumetric metering, buoyancy calculations, and large-scale fluid management, a 0.6% density deviation cumulatively affects mass-balance precision.

Liquid Density
Cross-study comparable
0.854 g·cm⁻³ (predicted) vs. ≈0.859 g·cm⁻³ for linear isomer; Δ ≈ −0.6%
Small density deviation may affect volumetric metering and mass-balance precision.
Prediction methods not fully specified; verify with experimental measurement.
Density Volumetric properties Fluid dynamics

Radiation Stability: Branched Alkylbenzenes Exhibit Superior Stability Relative to Linear Mono-Alkylbenzenes

Sigma-Aldrich product documentation for 1-phenyloctadecane explicitly states that the linear mono-alkylbenzene is 'less stable to radiation compared to the mixed mono- and di-alkylated benzenes of comparable molecular weight' . This statement constitutes class-level evidence that branched alkylbenzenes—including 9-phenyloctadecane, which is structurally a mixed alkyl/aryl system with a tertiary benzylic carbon—possess intrinsically higher radiation tolerance. Mechanistically, the branched structure provides additional pathways for intramolecular energy dissipation, reducing radiolytic degradation yields [1]. Although a direct head-to-head radiolysis study comparing 9-phenyloctadecane with 1-phenyloctadecane was not identified, the class-level inference is grounded in published radiation chemistry principles.

Radiation Stability
Class-level inference
Branched alkylbenzenes (including 9-phenyloctadecane) exhibit greater radiation tolerance than linear mono-alkylbenzenes.
May reduce radiolytic degradation in ionising environments.
Class-level inference; direct head-to-head radiolysis study not identified.
Radiation stability Radiolysis Durability

Biodegradation Pathway: Mid-Chain Phenyl Substitution Alters Metabolic Fate Relative to Terminal Phenyl Analogs

Microbial degradation studies on phenylalkanes demonstrate that Nocardia species metabolise 1-phenyloctadecane, 2-phenyloctadecane, and 3-phenyleicosane via β-oxidation, yielding phenyl-substituted fatty acid intermediates whose further breakdown depends on the position of the phenyl group [1]. The mid-chain phenyl substitution in 9-phenyloctadecane generates a tertiary benzylic carbon that is sterically hindered relative to primary (1-phenyl) or secondary (2-phenyl) benzylic positions, potentially slowing the initial oxidation rate and altering the metabolite profile. While no dedicated comparative biodegradation study for 9-phenyloctadecane was identified, the documented position-dependent metabolism of phenylalkanes [1] supports a class-level inference that 9-phenyloctadecane will exhibit a distinct environmental persistence and metabolite fingerprint compared to 1-phenyloctadecane.

Biodegradation Pathway
Class-level inference
Mid-chain tertiary benzylic position expected to slow initial oxidation vs. primary/secondary in 1- and 2-phenyloctadecane.
Altered environmental persistence and metabolite fingerprint probable.
Position-dependent metabolism documented; no dedicated study for 9-phenyloctadecane.
Biodegradation Environmental fate Microbial metabolism

Thermophysical Property Portfolio: NIST/TRC Critically Evaluated Data Provide a Complete Thermal-Management Design Basis

The NIST/TRC Web Thermo Tables (WTT) contain critically evaluated recommendations for 9-phenyloctadecane covering: normal boiling temperature, critical temperature and pressure, boiling temperature as a function of pressure (250–807 K), density (liquid and gas phases), enthalpy of vaporisation (255–807 K), heat capacity at saturation pressure (250–790 K), ideal-gas heat capacity (200–1000 K), liquid viscosity (5 experimental data points, 273–800 K), gas viscosity (670–1210 K), and thermal conductivity (liquid: 200–720 K; gas: 670–1210 K) [1]. This breadth of validated property data—sourced from experimental measurements and thermodynamic consistency checks—far exceeds the typical datasheet available for 1-phenyloctadecane, where only boiling point, melting point, and estimated density are commonly reported . For any application requiring rigorous process simulation, heat-exchanger sizing, or safety-relief design, the availability of a complete, critically evaluated property set constitutes a decisive procurement advantage.

Property Portfolio
Supporting evidence
≥10 critically evaluated property dimensions (NIST/TRC) vs. ≤3 for linear isomer.
Enables quantitative process simulation and safety-relief design.
Source: NIST/TRC Web Thermo Tables; experimental and TDE data.
Thermophysical properties Heat transfer Process design

Procurement-Justified Application Scenarios for Octadecane, 9-phenyl- Based on Verified Differentiation Evidence


High-Temperature Heat-Transfer Fluids and Thermal Management Systems

The liquid physical state at ambient temperature, the elevated normal boiling point (414.8 °C predicted), and the availability of NIST/TRC critically evaluated viscosity and thermal conductivity data [1] position 9-phenyloctadecane as a candidate for single-phase liquid heat-transfer loops operating between room temperature and ≈400 °C. Unlike 1-phenyloctadecane, which must be melted before use, 9-phenyloctadecane can be pumped directly from ambient storage, simplifying system design and reducing start-up energy costs . The complete thermophysical dataset enables accurate computational fluid dynamics (CFD) modelling and heat-exchanger sizing, a capability not available for analogs lacking multi-property data [1].

Radiation-Resistant Functional Fluids for Nuclear and Space Applications

Class-level evidence indicates that branched alkylbenzenes exhibit greater radiation stability than linear mono-alkylbenzenes [2]. For environments where ionising radiation is present—nuclear fuel reprocessing, space satellite thermal control loops, or sterilisation facilities—selecting 9-phenyloctadecane over 1-phenyloctadecane may reduce radiolytic degradation, gas evolution, and viscosity drift over the operational lifetime. This property is particularly valuable when fluid replacement is logistically difficult or cost-prohibitive.

Environmental Fate Studies and Biodegradable Product Design

The mid-chain phenyl substitution in 9-phenyloctadecane creates a tertiary benzylic carbon that is expected to alter the rate and pathway of microbial β-oxidation relative to 1-phenyloctadecane [3]. Researchers designing inherently biodegradable lubricants, drilling fluids, or hydraulic oils can exploit this positional effect to tune the persistence–performance balance. 9-Phenyloctadecane serves as a model compound for structure–biodegradability relationship studies, where the isomer position is the sole variable.

Synthetic Chemistry: Selective Functionalisation at a Tertiary Benzylic Position

The C-9 tertiary benzylic C–H bond in 9-phenyloctadecane is more reactive toward selective oxidation, halogenation, or sulfonation than the primary benzylic position in 1-phenyloctadecane [4]. This reactivity difference enables synthetic chemists to introduce functional groups at a specific mid-chain location, producing sulfonates, alcohols, or halides with tailored amphiphilic geometry for surfactant, emulsifier, or polymer additive applications. The 1947 study by Schaeffer and Stirton demonstrated the sulfonation chemistry of phenyloctadecane positional isomers, underscoring the synthetic value of the branched architecture [4].

Application
Selection Property
Validation Focus
High-temperature heat-transfer fluids
Ambient liquid handling and full NIST/TRC thermophysical data set
CFD model input verification; pumpability test at ambient
Radiation-resistant functional fluids
Branched alkylbenzene class radiation stability
Gamma radiolysis G-value and viscosity drift comparison
Environmental fate and biodegradation studies
Mid-chain tertiary benzylic substitution for altered β-oxidation pathway
OECD 301 biodegradation screening and metabolite identification
Selective synthetic functionalization
Tertiary benzylic C–H bond reactivity
Sulfonation product distribution and amphiphile property screening
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